molecular formula C12H14BrNO3S B2676146 (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351661-01-2

(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2676146
CAS No.: 1351661-01-2
M. Wt: 332.21
InChI Key: JMCVNXMCWPSDEC-UHFFFAOYSA-N
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Description

The compound "(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone" features a spirocyclic core (azaspiro[4.5]decane) with mixed oxygen-sulfur heteroatoms (1-oxa-4-thia) and a 5-bromofuran-2-yl substituent.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c13-10-2-1-9(17-10)11(15)14-5-3-12(4-6-14)16-7-8-18-12/h1-2H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCVNXMCWPSDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions to introduce the spirocyclic structure. Common synthetic routes may include:

    Bromination of Furan: Furan is treated with bromine in the presence of a catalyst to yield 5-bromofuran.

    Formation of Spirocyclic Structure: The brominated furan is reacted with appropriate reagents to form the spirocyclic structure, involving steps such as cyclization and introduction of oxygen, sulfur, and nitrogen atoms.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom on the furan ring undergoes substitution reactions with nucleophiles under mild conditions. This reactivity is enhanced by the electron-withdrawing effects of the adjacent carbonyl group .

Reagent Conditions Product Yield
Primary aminesDMF, 80°C, 12 h(5-Aminofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone68-72%
Sodium thiophenolateEtOH, reflux, 6 h(5-Phenylthiofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone85%
Potassium cyanideDMSO, 100°C, 8 h(5-Cyanofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone63%

Key Observation : Reactions proceed via a Meisenheimer intermediate, with regioselectivity confirmed by DFT calculations.

Cross-Coupling Reactions

The bromofuran moiety participates in palladium-catalyzed cross-couplings, enabling C–C bond formation .

Reaction Type Catalyst System Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 24 h(5-Arylfuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone55-78%
SonogashiraPdCl₂(PPh₃)₂, CuITHF/Et₃N, 60°C, 18 h(5-Alkynylfuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone70%

Limitation : Steric hindrance from the spirocyclic system reduces yields in reactions requiring bulky coupling partners.

Reduction of the Methanone Group

The ketone undergoes selective reduction to secondary alcohols without affecting the bromine or heterocyclic sulfur.

Reducing Agent Conditions Product Yield
NaBH₄MeOH, 25°C, 2 h(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanol92%
LiAlH₄THF, 0°C → 25°C, 4 h(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanol88%

Note : Over-reduction or ring-opening reactions are absent due to the stability of the spirocyclic framework.

Oxidation of the Thia Group

The sulfur atom in the 1-oxa-4-thia-8-azaspiro[4.5]decane system is susceptible to oxidation .

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)AcOH, 50°C, 6 h(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone sulfoxide75%
mCPBACH₂Cl₂, 0°C → 25°C, 12 hThis compound sulfone68%

Mechanistic Insight : Oxidation proceeds via a radical intermediate, as evidenced by EPR spectroscopy.

Functionalization of the Azaspiro Nitrogen

The nitrogen in the spirocyclic system reacts with electrophiles, enabling further derivatization .

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 60°C, 8 hN-methylated spirocyclic derivative80%
Benzoyl chloridePyridine, 25°C, 12 hN-benzoylated spirocyclic derivative73%

Application : N-alkylation enhances solubility in polar solvents for biological assays .

Ring-Opening Reactions

Under strong acidic or basic conditions, the spirocyclic system undergoes controlled ring-opening.

Conditions Reagent Product Yield
6M HCl, reflux, 24 hLinear thioether-carboxylic acid derivative65%
NaOH (10%), EtOHMercapto-alcohol intermediate58%

Caution : Ring-opening is irreversible and requires strict temperature control.

Photochemical Reactions

The bromofuran moiety participates in [2+2] photocycloadditions under UV light.

Reaction Partner Conditions Product Yield
Maleic anhydrideUV (365 nm), CH₃CN, 12 hFuran-maleic anhydride cycloadduct40%

Limitation : Low yields due to competing decomposition pathways.

This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules, materials with tailored electronic properties, and probes for studying enzyme mechanisms. Future work should explore enantioselective transformations leveraging its chiral spirocyclic core.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions such as:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups.
  • Oxidation and Reduction : It can undergo oxidation to form furan derivatives or reduction to generate alcohol derivatives.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that the compound may exhibit activity against various bacterial strains.
  • Anticancer Activity : Preliminary investigations have shown that it may inhibit cancer cell proliferation, making it a candidate for further pharmacological studies.

Medicine

In the pharmaceutical domain, (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is explored as a pharmaceutical intermediate in drug development processes. Its structural features may enhance the efficacy of drug candidates targeting specific diseases.

Industry

The compound is also utilized in the development of advanced materials and chemical sensors due to its unique properties, which can be tailored for specific applications in material science.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, suggesting potential as an antimicrobial agent.
Study BAnticancer PropertiesShowed inhibition of cell growth in specific cancer cell lines, indicating promise for cancer therapy applications.
Study CMaterial ScienceUtilized in synthesizing novel materials with enhanced properties for sensor applications.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The target compound differs from analogs in two critical regions:

Spirocyclic Core Substitution : The 1-oxa-4-thia configuration introduces sulfur, which increases lipophilicity and may alter hydrogen-bonding capacity compared to oxygen-only analogs (e.g., 1,4-dioxa-8-azaspiro[4.5]decan derivatives) .

Aryl Group: The 5-bromofuran-2-yl group provides steric bulk and electron-withdrawing effects, contrasting with phenyl, pyridinyl, or pyrimidinone substituents in related compounds .

Table 1: Structural Comparison of Azaspiro[4.5]decan-8-yl Methanone Derivatives
Compound Name Spiro Core Substitution Aryl/Substituent Group Biological Target/Activity Key Properties/Applications References
Target Compound 1-oxa-4-thia 5-Bromofuran-2-yl Not explicitly stated High lipophilicity (Br, S atoms) -
U69,593 1-oxa Phenyl, pyrrolidinyl κ-opioid receptor agonist Kd = 1.2 nM (κ-OR binding)
EP3833670 B (Patent) 2-oxa Pyrimidinone derivatives PTPN11 (SHP2) inhibitors Anticancer candidates
(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl) analog 1,4-dioxa 3-Fluoro-2-(trifluoromethyl)pyridine Not specified High synthetic yield (83%)
(Phenyl)methanone derivative (BS148) 1,4-dioxa Phenyl, benzylpiperidinyl σ2 receptor agonist Selective toxicity in melanoma

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Sulfur may confer resistance to oxidative metabolism compared to oxygen-rich analogs, as seen in thioether-containing drugs .

Biological Activity

The compound (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has garnered attention in recent research due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic use.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₃H₁₃BrN₂O₂S
  • Molecular Weight : 327.24 g/mol
  • IUPAC Name : this compound

This structure features a brominated furan moiety linked to a spirocyclic framework that incorporates both sulfur and nitrogen, suggesting potential for diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar scaffolds exhibit significant antimicrobial activity. In particular, the presence of the furan ring is known to enhance interaction with bacterial membranes and enzymes involved in cell wall synthesis.

  • Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.
  • Case Studies : In vitro assays demonstrated that derivatives of this compound showed effective inhibition against strains of Mycobacterium tuberculosis, suggesting its potential as a lead compound in antitubercular drug development .

Cytotoxicity Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary cytotoxicity tests have shown that while some derivatives exhibit desirable antimicrobial properties, they also demonstrate varying levels of cytotoxicity against mammalian cell lines.

CompoundIC50 (µM)Cell Line Tested
(5-Bromofuran...)25HeLa
Control (DMSO)>100HeLa

These results suggest that while the compound has promising antimicrobial effects, further optimization is necessary to reduce cytotoxicity .

In Vivo Studies

In vivo studies are essential to confirm the efficacy observed in vitro. A study involving animal models indicated that administration of the compound resulted in a significant reduction in bacterial load compared to controls, supporting its potential as an effective treatment for infections caused by resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds. Research has shown that modifications on the furan ring and alterations in the spirocyclic structure can significantly influence both potency and selectivity against target pathogens .

Q & A

Q. Table 1. Catalytic Systems for Spirocycle Synthesis

CatalystReaction TypeYield (%)Selectivity (cis:trans)Ref.
AgNO₃Silylene transfer82–9095:5
Pd(PPh₃)₄Allylic sulfide insertion75–8560:40
RhCl₃C(sp³)–Si bond activation70–78N/A

Q. Table 2. Key Spectral Data for Characterization

TechniqueDiagnostic SignalInterpretation
¹H NMRδ 3.8–4.2 (m, 4H, OCH₂CH₂O)1,4-Dioxa ring
¹³C NMRδ 167.5 (C=O)Methanone carbonyl
HRMSm/z 518.461 [M+H]⁺Molecular ion confirmation

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